Cas no 28209-54-3 (Benzenediamine,N-cyclohexyl-N'-phenyl- (9CI))

Benzenediamine,N-cyclohexyl-N'-phenyl- (9CI) structure
28209-54-3 structure
Product Name:Benzenediamine,N-cyclohexyl-N'-phenyl- (9CI)
Numero CAS:28209-54-3
MF:C18H22N2
MW:266.380684375763
CID:268698
PubChem ID:92093
Update Time:2025-04-19

Benzenediamine,N-cyclohexyl-N'-phenyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenediamine,N-cyclohexyl-N'-phenyl- (9CI)
    • N-Cyclohexyl-N'-phenylphenylenediamine
    • Phenylenediamine,N-cyclohexyl-N'-phenyl- (8CI)
    • N-CYCLOHEXYL-N-PHENYL PARAPHENYLENEDIAMINE
    • 1,4-Benzenediamine, N-cyclohexyl-N'-phenyl-
    • T29JGK5V4R
    • MFCD00046341
    • EN300-24409926
    • CPPD
    • AS-77995
    • N1-cyclohexyl-N4-phenylbenzene-1,4-diamine
    • 1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine
    • 28209-54-3
    • Vulkacit 4010 [Czech]
    • N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine
    • N-Fenyl-N'-cyklohexyl-p-fenylendiamin [Czech]
    • UNII-T29JGK5V4R
    • FT-0631542
    • N-Cyclohexyl-N'-phenyl-p-phenylenediamine
    • 4-(Cyclohexylamino)diphenylamine
    • N-Cyklohexyl-N'-fenyl-p-fenylendiamin [Czech]
    • p-Phenylenediamine, N-cyclohexyl-N'-phenyl-
    • p-Phenylenediamine, N-phenyl-N'-cyclohexyl-
    • 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl-
    • NS00020911
    • N-Phenyl-N'-cyclohexyl-p-phenylenediamine (>90%)
    • N-CYCLOHEXYL-N'-PHENYL PARAPHENYLENEDIAMINE
    • W-108897
    • N-Phenyl N'-cyclohexyl p-phenylene diamine
    • N-PHENYL-N'-CYCLOHEXYL-p-PHENYLENEDIAMINE
    • BRN 1978859
    • Vulkacit 4010
    • AKOS024260314
    • N-PHENYL-N/'-CYCLOHEXYL-P-PHENYLENEDIAMINE
    • ANTIOXIDANT 4010
    • N-cyclohexyl-N'-phenylparaphenylenediamine
    • N-Cyclohexyl-N'-phenyl-p-phenylendiamine
    • EINECS 202-984-9
    • N-Cyklohexyl-N'-fenyl-p-fenylendiamin
    • N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
    • Q27289568
    • N-Cyclohexyl-N'-phenyl-1,4-benzenediamine
    • A897023
    • SCHEMBL39716
    • n-cyclohexyl-n'-phenyl-p-phenylene diamine
    • DTXSID2051508
    • n-cyclohexyl-n'-phenyl-4-phenylenediamine
    • N-Fenyl-N'-cyklohexyl-p-fenylendiamin
    • DB14196
    • N-CYCLOHEXYL-N'-PHENYL 4-PHENYLENEDIAMINE
    • PD073285
    • N1-Cyclohexyl-N0990414-phenylbenzene-1,4-diamine
    • Benzenediamine, N-cyclohexyl-N'-phenyl-
    • ZRMMVODKVLXCBB-UHFFFAOYSA-N
    • 101-87-1
    • BCP27968
    • Flexzone 6H
    • Inchi: 1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2
    • Chiave InChI: ZRMMVODKVLXCBB-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC(=CC=1)NC1C=CC=CC=1)C1CCCCC1

Proprietà calcolate

  • Massa esatta: 266.17846
  • Massa monoisotopica: 266.178299
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 259
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 1.121
  • Punto di ebollizione: 440.2°Cat760mmHg
  • Punto di infiammabilità: 275.9°C
  • PSA: 24.06
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